2-amino-6-[3-chloro-5-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-3,6-dimethyl-5H-pyrimidin-4-one
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Overview
Description
The compound identified as “PMID23412139C16” is a synthetic organic molecule known for its role as a lead BACE1 inhibitor. This compound, developed by Merck, is part of a class of molecules designed to inhibit beta-secretase 1 (BACE1), an enzyme implicated in the pathogenesis of Alzheimer’s disease . The IUPAC name for this compound is (6S)-2-amino-6-[3-chloro-5-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-3,6-dimethyl-5H-pyrimidin-4-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID23412139C16 involves multiple steps, including the formation of key intermediates and their subsequent coupling under specific reaction conditionsCommon reagents used in these steps include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
PMID23412139C16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions for substitution reactions often involve the use of bases like sodium hydride and solvents such as tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
PMID23412139C16 has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of synthetic methodologies and reaction mechanisms.
Biology: Investigated for its role in inhibiting BACE1, making it a potential therapeutic agent for Alzheimer’s disease.
Medicine: Explored for its pharmacological properties and potential use in drug development.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of PMID23412139C16 involves the inhibition of beta-secretase 1 (BACE1), an enzyme that cleaves amyloid precursor protein (APP) to produce amyloid-beta peptides. These peptides aggregate to form plaques, a hallmark of Alzheimer’s disease. By inhibiting BACE1, PMID23412139C16 reduces the production of amyloid-beta, thereby potentially mitigating the progression of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Compound 13 (PMID 23412139): Another BACE1 inhibitor from the same study.
PD047688: A structurally similar compound with comparable inhibitory activity.
Uniqueness
PMID23412139C16 stands out due to its specific structural features, such as the prop-1-ynyl group on the pyridine ring and the chloro-substituted thiophene, which contribute to its high affinity and selectivity for BACE1 .
Properties
Molecular Formula |
C18H17ClN4OS |
---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
2-amino-6-[3-chloro-5-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-3,6-dimethyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C18H17ClN4OS/c1-4-5-11-6-12(10-21-9-11)14-7-13(19)16(25-14)18(2)8-15(24)23(3)17(20)22-18/h6-7,9-10H,8H2,1-3H3,(H2,20,22) |
InChI Key |
IJYPXSRDUPWKPB-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC(=CN=C1)C2=CC(=C(S2)C3(CC(=O)N(C(=N3)N)C)C)Cl |
Origin of Product |
United States |
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